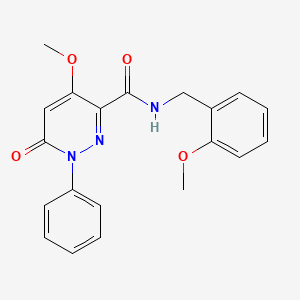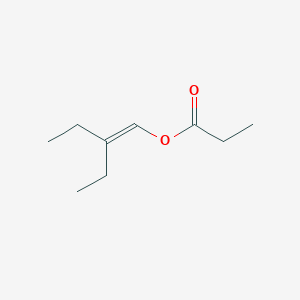
Diethyl (1-fluoro-4-oxo-1-(phenylsulfonyl)pentyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (1-fluoro-4-oxo-1-(phenylsulfonyl)pentyl)phosphonate, also known as FPOP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. FPOP is a highly reactive compound that can be used as a chemical probe to study protein structure and dynamics, as well as protein-ligand interactions.
Wissenschaftliche Forschungsanwendungen
Diethyl (1-fluoro-4-oxo-1-(phenylsulfonyl)pentyl)phosphonate has a wide range of applications in scientific research, particularly in the field of protein structure and dynamics. This compound can be used as a chemical probe to study protein-ligand interactions, protein folding, and protein stability. This compound can also be used to study protein conformational changes, protein-protein interactions, and protein aggregation. This compound has been used in a variety of research areas, including drug discovery, biophysics, and structural biology.
Wirkmechanismus
Diethyl (1-fluoro-4-oxo-1-(phenylsulfonyl)pentyl)phosphonate works by modifying amino acid residues in proteins through a process known as hydroxyl radical labeling. This compound generates hydroxyl radicals, which react with amino acid residues in proteins to form stable radicals. These stable radicals can then be detected and quantified using mass spectrometry. By analyzing the location and extent of hydroxyl radical labeling, researchers can gain insights into protein structure and dynamics.
Biochemical and Physiological Effects:
This compound has minimal biochemical and physiological effects on proteins, making it an ideal chemical probe for studying protein structure and dynamics. This compound does not significantly alter protein stability or function and has been shown to be compatible with a wide range of biological samples, including cells, tissues, and purified proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Diethyl (1-fluoro-4-oxo-1-(phenylsulfonyl)pentyl)phosphonate is its high reactivity, which allows for rapid and efficient labeling of proteins. This compound also has a low background signal, which improves the accuracy and sensitivity of mass spectrometry analysis. However, this compound has some limitations, including its limited solubility in aqueous solutions and its potential for nonspecific labeling of proteins.
Zukünftige Richtungen
There are several future directions for research on Diethyl (1-fluoro-4-oxo-1-(phenylsulfonyl)pentyl)phosphonate. One area of focus is the development of new labeling strategies and techniques that can improve the accuracy and efficiency of this compound labeling. Another area of research is the application of this compound to the study of protein-protein interactions and protein complexes. Additionally, researchers are exploring the use of this compound in drug discovery and the development of new therapeutics. Finally, there is ongoing research into the potential applications of this compound in other areas of science, including materials science and nanotechnology.
Conclusion:
In conclusion, this compound is a highly reactive chemical compound that has significant potential for scientific research. This compound can be used as a chemical probe to study protein structure and dynamics, protein-ligand interactions, and protein-protein interactions. This compound has minimal biochemical and physiological effects on proteins, making it an ideal chemical probe for studying protein structure and dynamics. While this compound has some limitations, ongoing research is exploring new labeling strategies and applications for this promising compound.
Synthesemethoden
The synthesis of Diethyl (1-fluoro-4-oxo-1-(phenylsulfonyl)pentyl)phosphonate involves several steps, including the reaction of diethyl phosphite with 1,4-dibromobutane to form diethyl 4-bromobutylphosphonate. This intermediate is then reacted with sodium fluoride to form diethyl 4-fluorobutylphosphonate. The final step involves the reaction of diethyl 4-fluorobutylphosphonate with phenylsulfonyl chloride to form this compound.
Eigenschaften
IUPAC Name |
(5S)-5-(benzenesulfonyl)-5-diethoxyphosphoryl-5-fluoropentan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FO6PS/c1-4-21-23(18,22-5-2)15(16,12-11-13(3)17)24(19,20)14-9-7-6-8-10-14/h6-10H,4-5,11-12H2,1-3H3/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOFTNDTVJXVMU-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(CCC(=O)C)(F)S(=O)(=O)C1=CC=CC=C1)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)([C@](CCC(=O)C)(F)S(=O)(=O)C1=CC=CC=C1)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FO6PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-5-amine](/img/structure/B2598332.png)
![2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine](/img/structure/B2598335.png)




![3-oxo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2598347.png)
![2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-(1-methyl-1H-pyrazol-3-yl)prop-2-enamide](/img/structure/B2598348.png)

![1-(2,5-dimethylbenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2598351.png)
![4-methyl-N-[(4-methyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2598352.png)
![N-[(3S,3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]furan-3-yl]-2-chloroacetamide](/img/structure/B2598353.png)